(2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings (rings A and B). Its structure features a 2-hydroxy-4-methoxyphenyl group (ring A) and a 4-fluorophenyl substituent (ring B). This compound is synthesized via Claisen-Schmidt condensation, where 4-fluoroacetophenone reacts with substituted aromatic aldehydes under basic conditions .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEWRCPZGFCBCS-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and biological pathways, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Table 1: Comparison of Chalcone Derivatives and Their Inhibitory Activities
Key Observations:
Electronegativity and Position :
- Substitutions with electronegative groups (e.g., Br, Cl, F) at para positions enhance activity. For example, 2j (Br on ring A, F on ring B) has an IC50 of 4.70 μM, whereas replacing Br with Cl (2h ) increases IC50 to 13.82 μM .
- Methoxy groups, being electron-donating, reduce potency. 2p (methoxy on ring B) shows an IC50 of 70.79 μM, significantly higher than 2n (F on ring B, IC50 = 25.07 μM) .
Hydrogen Bonding and Antiviral Potential: The target compound’s 2-hydroxy group on ring A may facilitate strong hydrogen bonding with viral proteases, akin to N-(4-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one]) acetamide (PAAPF), which interacts with SARS-CoV-2 Mpro .
Structural Planarity :
- Dihedral angles between rings A and B influence binding. Fluorophenyl chalcones with dihedral angles of 7.14°–56.26° (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ) exhibit varied bioactivity depending on planarity . The target compound’s substituents likely affect its angle and intermolecular interactions.
Antifungal and Antimicrobial Activity
The presence of 4-fluorophenyl and hydroxy/methoxy groups may similarly enhance antifungal properties, though substitution patterns (e.g., iodine in 2n) can alter efficacy.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~286.27 g/mol) is comparable to (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (295.14 g/mol), suggesting similar pharmacokinetic profiles .
- Solubility : Methoxy groups (e.g., in 4′,6′-dimethoxy-4-fluoro-2′-hydroxychalcone ) may reduce aqueous solubility compared to hydroxy-substituted analogs .
Biological Activity
(2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is C16H13F O3. The presence of a fluorine atom on one phenyl ring and hydroxyl and methoxy groups on the other significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 284.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | Not specified |
The biological activity of this chalcone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus blocking catalytic functions. Additionally, it modulates signaling pathways through receptor interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing IC50 values comparable to known chemotherapeutic agents.
Table 2: Antiproliferative Activity
The compound's mechanism involves the destabilization of tubulin polymerization, which is crucial for cell division. Flow cytometry analyses indicated that it induces apoptosis in treated cells by arresting them in the G2/M phase of the cell cycle.
Anti-inflammatory Effects
In addition to its anticancer properties, this chalcone has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
A recent study highlighted the effects of this compound on MCF-7 cells:
- Cell Viability Assay : The compound was administered at varying concentrations, demonstrating a dose-dependent decrease in cell viability.
- Mechanistic Insights : Immunofluorescence microscopy revealed alterations in microtubule organization post-treatment, confirming its role as a tubulin inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
